5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine 5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15929228
InChI: InChI=1S/C7H5BrClN3/c1-4-6(8)12-3-10-2-5(12)7(9)11-4/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol

5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC15929228

Molecular Formula: C7H5BrClN3

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine -

Specification

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
IUPAC Name 5-bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C7H5BrClN3/c1-4-6(8)12-3-10-2-5(12)7(9)11-4/h2-3H,1H3
Standard InChI Key VJEXYPZHDCYVLR-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=NC=C2C(=N1)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine belongs to the imidazopyrazine family, characterized by a fused bicyclic system containing nitrogen atoms at positions 1, 3, and 5. The bromine atom at position 5, chlorine at position 8, and methyl group at position 6 contribute to its steric and electronic properties, influencing reactivity and binding affinity . The compound’s density is predicted to be 1.90±0.1g/cm31.90 \pm 0.1 \, \text{g/cm}^3, while its acid dissociation constant (pKa) is estimated at 2.34±0.302.34 \pm 0.30 .

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the compound’s structure. The patent literature reports key intermediates in its synthesis, such as 5-bromo-6-methyl-7H-imidazo[1,5-a]pyrazin-8-one, which undergoes chlorination to yield the final product . High-performance liquid chromatography (HPLC) data from AstaTech indicate a purity of ≥95%, with storage recommendations at 2–8°C to ensure stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine typically involves multi-step heterocyclic condensation reactions. A disclosed method begins with the bromination of 6-methylimidazo[1,5-a]pyrazine, followed by selective chlorination at position 8 using reagents such as phosphorus oxychloride (POCl₃) . Alternative approaches utilize palladium-catalyzed cross-coupling reactions to introduce substituents, though yields and selectivity require optimization .

Industrial-Scale Production

AccelaChem and AstaTech list the compound as a research-grade chemical, with pricing at $1,950 per 0.25 g, reflecting the complexity of its synthesis . Scalability challenges include the handling of hazardous intermediates (e.g., bromine and chlorinating agents) and the need for specialized purification techniques to achieve high purity .

Pharmacological Applications

SHP2 Phosphatase Inhibition

The compound’s most notable pharmacological property is its allosteric inhibition of SHP2 (Src homology-2 domain-containing phosphatase 2), a protein tyrosine phosphatase involved in RAS-MAPK signaling. Dysregulation of SHP2 is linked to cancers, Noonan syndrome, and leukemia . In vitro studies demonstrate that 5-bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine binds to the tunnel-like allosteric site of SHP2, stabilizing its autoinhibited conformation and reducing catalytic activity .

Future Research Directions

Structural Optimization

Modifying the methyl group at position 6 or substituting halogens could enhance potency and pharmacokinetic properties. Computational modeling and structure-activity relationship (SAR) studies are needed to guide these efforts .

In Vivo Studies

Current data lack in vivo efficacy and toxicity profiles. Animal studies evaluating bioavailability, metabolism, and dose-limiting toxicities will be critical for translational development.

CAS Number Discrepancy

A conflicting CAS number (1092461-20-5) appears in one source , necessizing clarification to avoid confusion in literature and regulatory filings.

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